molecular formula C8H10FNO B13052829 5-((1R)-1-Aminoethyl)-2-fluorophenol

5-((1R)-1-Aminoethyl)-2-fluorophenol

Cat. No.: B13052829
M. Wt: 155.17 g/mol
InChI Key: LKKMAGWOAMDJDO-RXMQYKEDSA-N
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Description

5-((1R)-1-Aminoethyl)-2-fluorophenol is an organic compound characterized by the presence of an amino group, a fluorine atom, and a phenol group

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

5-[(1R)-1-aminoethyl]-2-fluorophenol

InChI

InChI=1S/C8H10FNO/c1-5(10)6-2-3-7(9)8(11)4-6/h2-5,11H,10H2,1H3/t5-/m1/s1

InChI Key

LKKMAGWOAMDJDO-RXMQYKEDSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)F)O)N

Canonical SMILES

CC(C1=CC(=C(C=C1)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((1R)-1-Aminoethyl)-2-fluorophenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorophenol and ®-1-aminoethanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-((1R)-1-Aminoethyl)-2-fluorophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

PDE9 Inhibition

One of the notable applications of 5-((1R)-1-aminoethyl)-2-fluorophenol is its role as a phosphodiesterase 9 (PDE9) inhibitor. PDE9 is implicated in various neurodegenerative diseases, making this compound a candidate for therapeutic interventions aimed at enhancing cognitive function and neuroprotection. Research indicates that PDE9 inhibitors can improve cognitive deficits in mammals, suggesting potential applications in treating conditions like Alzheimer's disease .

Anticancer Activity

Recent studies have identified derivatives of this compound as promising anticancer agents. For instance, certain copper complexes containing this compound exhibited significant cytotoxic effects against various cancer cell lines, including A2780 and MCF-7, with IC50 values ranging from 1.4 to 6.3 μM . This highlights its potential in cancer therapeutics.

Case Study 1: Neuroprotection

In a study investigating the effects of PDE9 inhibitors on cognitive function, researchers administered varying doses of this compound to animal models exhibiting cognitive impairments. The results demonstrated significant improvements in memory retention and learning capabilities compared to control groups, indicating its efficacy as a neuroprotective agent .

Case Study 2: Anticancer Efficacy

A series of experiments evaluated the anticancer properties of copper complexes derived from this compound against human cancer cell lines. The study utilized the MTT assay to assess cell viability post-treatment. Results indicated that these complexes not only inhibited cell growth but also induced apoptosis in targeted cancer cells, showcasing their therapeutic potential .

Data Tables

Application AreaCompound ActivityReference
NeuroprotectionPDE9 inhibition leading to cognitive enhancement
Anticancer ActivityCytotoxic effects against A2780 and MCF-7 cells
Drug DevelopmentPotential for treating neurodegenerative diseases

Mechanism of Action

The mechanism of action of 5-((1R)-1-Aminoethyl)-2-fluorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The phenol group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorophenol: Lacks the aminoethyl group, making it less versatile in biological applications.

    1-Aminoethylphenol: Lacks the fluorine atom, affecting its chemical reactivity and biological properties.

Uniqueness

5-((1R)-1-Aminoethyl)-2-fluorophenol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the aminoethyl group provides additional sites for chemical modification and interaction with biological targets.

Biological Activity

5-((1R)-1-Aminoethyl)-2-fluorophenol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, its pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a fluorine atom attached to a phenolic structure, which is known to enhance the compound's biological activity. The presence of the aminoethyl side chain contributes to its ability to engage with biological targets effectively.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it interacts with hexokinase, an enzyme involved in glycolysis, which is particularly important in cancer metabolism .
  • Antiviral Potential : Research indicates that phenolic compounds similar to this compound exhibit antiviral properties. In particular, studies have demonstrated binding affinities to viral proteins, suggesting potential as an antiviral agent .
  • Antioxidant Activity : Like many phenolic compounds, it may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Study 1: Inhibition of Glycolysis in Cancer Cells

A study focused on the effects of fluorinated derivatives of glucose analogs showed that compounds with similar structures to this compound could inhibit glycolysis effectively in glioblastoma cells. These derivatives demonstrated lower IC50 values compared to non-fluorinated counterparts, indicating enhanced potency .

CompoundIC50 (µM)Mechanism of Action
2-DG50Hexokinase inhibition
5-FG20Enhanced hexokinase inhibition

Case Study 2: Molecular Docking Studies

Molecular docking studies have revealed that this compound binds effectively to the nsp13 protein of SARS-CoV-2. The binding energies calculated were favorable, suggesting that this compound could serve as a lead for developing inhibitors against COVID-19 .

Protein TargetBinding Energy (kcal/mol)
nsp13 Chain A-6.7
nsp13 Chain B-6.4

Research Findings

Recent studies emphasize the significance of fluorinated compounds in drug design:

  • Enhanced Stability : The incorporation of fluorine into organic molecules often leads to increased metabolic stability and bioavailability, making them more effective as therapeutic agents .
  • Selectivity : Fluorinated compounds tend to exhibit higher selectivity towards their biological targets, reducing off-target effects and improving safety profiles .

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